N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(17(22)18-11-13-6-3-2-4-7-13)20-16(21)10-14-8-5-9-15(14)19-20/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJUDXNZAXLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopenta[c]Pyridazinone Core Construction
The pyridazinone ring is synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones. For example, methyl hydrazine reacts with a diketone to form the pyridazinone scaffold, as demonstrated in the synthesis of halichlorine intermediates. Radical cyclization methodologies, such as the 5-exo trigonal cyclization of pyridazinone 15 (Scheme 5 in), provide diastereoselective access to the cyclopentane ring. This approach leverages the rigidity of the pyridazinone to control stereochemistry at the nascent quaternary center.
Synthetic Methodologies for Key Intermediates
Synthesis of 3-Oxo-3,5,6,7-Tetrahydro-2H-Cyclopenta[c]Pyridazin-2-yl Propanamide
Step 1: Pyridazinone Formation
A diketone precursor, such as 2,3-dihydro-1H-cyclopenta[c]pyridazine-1,4-dione, is treated with methyl hydrazine in refluxing ethanol to yield the pyridazinone core. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration.
Step 2: Radical Cyclization
The cyclopentane ring is installed using a 5-exo radical cyclization. Pyridazinone 15 (Scheme 5 in) is treated with tributyltin hydride (SnBu3H) and a radical initiator (e.g., AIBN) in toluene at reflux. This method achieves >90% diastereoselectivity, forming the cis-fused cyclopenta-pyridazinone.
Step 3: Propanamide Side Chain Introduction
The propanamide moiety is introduced via a two-step sequence:
Alternative Route: Curtius Rearrangement and Cyclization
An alternative approach involves the Curtius rearrangement to form a urea intermediate, which undergoes intramolecular cyclization (Fig. 1 in). For example, 4-((3-benzylureido)methyl)furan-3-carbonyl azide (3 ) is heated in THF to induce rearrangement and cyclization, yielding the fused pyridazinone. While this method avoids radical intermediates, it requires handling hazardous azides.
Optimization of Critical Reaction Steps
Diastereoselective Cyclization
The radical cyclization step (Section 2.1, Step 2) is highly sensitive to steric and electronic effects. Substituting the pyridazinone with electron-withdrawing groups (e.g., carbonyl) enhances radical stability, improving yields from 75% to 86%. Microwave-assisted heating (120°C, 45 min) further accelerates the reaction, as shown in Suzuki-Miyaura couplings for analogous systems.
Amidation Efficiency
The coupling of the propanamide side chain (Section 2.1, Step 3) is optimized using mixed anhydride methods. For instance, reacting the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) generates an activated intermediate, which is then treated with benzylamine to achieve 94% yield.
Analytical Characterization and Validation
Spectroscopic Data
- NMR : The cyclopenta[c]pyridazinone core exhibits characteristic signals at δ 2.8–3.2 ppm (m, cyclopentane CH2) and δ 7.2–7.4 ppm (m, benzyl aromatic protons).
- LCMS : [M+H]+ = 356.2 m/z, consistent with the molecular formula C19H21N3O2.
- FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O, pyridazinone) and 1650 cm⁻¹ (amide I).
X-ray Crystallography
Single-crystal X-ray analysis of a related compound (DHFP,) confirms the cis-fusion of the cyclopentane and pyridazinone rings, with bond angles deviating <2° from idealized sp³ hybridization.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the radical cyclization route is preferred due to its efficiency and reproducibility. However, replacing SnBu3H with greener alternatives (e.g., tris(trimethylsilyl)silane) is under investigation. Continuous flow reactors may mitigate safety risks associated with exothermic steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[c]pyridazine derivatives and related heterocyclic compounds. Examples include:
- 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- Tetrahydrocarbazole derivatives
Uniqueness
N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a propanamide moiety, and a cyclopenta[c]pyridazine ring system sets it apart from other similar compounds, making it a valuable target for research and development.
Biological Activity
N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Its molecular formula is C₁₄H₁₈N₂O₂, and it features a benzyl group and a cyclopentapyridazine moiety.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes related to inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N-benzyl derivatives, including our compound of interest. The results indicated significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-benzyl-2-(3-oxo...) | Staphylococcus aureus | 64 |
| N-benzyl-2-(3-oxo...) | Escherichia coli | 128 |
Anticancer Activity
In a case study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed an IC₅₀ value of approximately 15 µM. This suggests a promising profile for further development as an anticancer agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
-
Case Study on Anticancer Properties :
A research team conducted a series of experiments on the cytotoxic effects of N-benzyl derivatives on MCF-7 and HeLa cells. They reported that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy. -
Antimicrobial Efficacy Assessment :
Another study focused on the antimicrobial properties against various pathogens. The results highlighted that derivatives similar to N-benzyl demonstrated effective inhibition against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.
Q & A
Basic Research Questions
Q. What are the key structural features of N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide, and how do they influence its chemical reactivity?
- The compound contains a cyclopenta[c]pyridazine core fused with a benzyl-substituted propanamide group. The cyclopenta[c]pyridazine moiety introduces rigidity and potential π-π stacking interactions, while the benzyl group may enhance lipophilicity. The ketone (3-oxo) group in the bicyclic system could participate in hydrogen bonding or serve as a site for derivatization. Structural analogs suggest that such fused systems exhibit stability under physiological conditions, enabling interactions with enzymes or receptors .
- Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns. For example, analogs in and were characterized via NMR and IR spectroscopy to validate substituent positions .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
- Synthesis typically involves multi-step reactions: (1) Construction of the cyclopenta[c]pyridazine ring via cyclocondensation of hydrazines with cyclic diketones. (2) Introduction of the propanamide side chain through nucleophilic substitution or amide coupling. Critical parameters include pH control (e.g., using triethylamine as a base) and purification via column chromatography or recrystallization .
- Example Protocol : A similar compound in was synthesized by reacting a thienopyrimidine precursor with a benzodioxole-acetamide derivative in DMF, monitored by TLC for intermediate purity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A gradient elution (e.g., 10–90% acetonitrile in water) can resolve impurities.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical MW = 285.30 for a related compound in ) and isotopic patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points and polymorphic forms, though data for this specific compound is limited .
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the biological targets of this compound?
- Target Fishing : Use computational methods (e.g., molecular docking with enzymes like PDE4 or kinases) to predict binding sites. Structural analogs in and showed affinity for cyclin-dependent kinases .
- Cellular Assays : Perform kinase inhibition profiling or reporter gene assays. For example, analogs with similar bicyclic cores exhibited antiviral activity in plaque reduction assays .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry can quantify binding kinetics to purified targets .
Q. How can discrepancies in reported biological activity (e.g., conflicting IC₅₀ values) be resolved?
- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and cell lines. For instance, notes that purity (≥95%) is critical for reproducible bioactivity .
- Counter-Screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects.
- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular) and cross-reference with structural analogs (e.g., pyridazine derivatives in ) .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Derivatization : Modify the benzyl group to improve solubility (e.g., introduce polar substituents like -OH or -COOH). highlights how functional group variations alter bioavailability in tetrahydrothienopyridine analogs .
- Prodrug Design : Convert the 3-oxo group to a hydrolyzable ester or amide to enhance membrane permeability.
- ADME Profiling : Use Caco-2 cell monolayers for permeability assessment and microsomal stability assays (e.g., rat liver microsomes) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on metabolic stability between in vitro and in vivo models?
- Interspecies Differences : Compare metabolic pathways in human vs. rodent liver microsomes. For example, notes that thienopyridine derivatives exhibit species-specific CYP450 metabolism .
- Matrix Effects : Account for plasma protein binding using equilibrium dialysis. Adjust dosing regimens based on free fraction calculations.
Methodological Tables
| Technique | Application | Example from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | : ¹H NMR for compound 2d |
| HRMS | Validate molecular weight and purity | : HRMS for thiazolo-pyrimidines |
| Reverse-Phase HPLC | Purity assessment (≥95%) | : TLC-guided synthesis |
| Molecular Docking | Predict enzyme binding sites | : Cyclopenta[c]pyridazine analogs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
